Propan-2-yl 4-(pentanoylamino)benzoate

Description

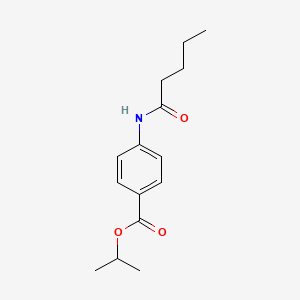

Propan-2-yl 4-(pentanoylamino)benzoate is a benzoate ester derivative featuring a pentanoylamino (C₅H₁₁CONH-) substituent at the para position of the benzene ring and an isopropyl ester group. Key characteristics inferred from analogs include:

- Molecular formula: Likely C₁₅H₂₁NO₃ (assuming pentanoyl = C₅H₉O).

- Functional groups: Amide (pentanoylamino) and ester (isopropyl benzoate).

Properties

IUPAC Name |

propan-2-yl 4-(pentanoylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-4-5-6-14(17)16-13-9-7-12(8-10-13)15(18)19-11(2)3/h7-11H,4-6H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQCTNHGXROILD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(pentanoylamino)benzoate typically involves the esterification of 4-aminobenzoic acid followed by the formation of the amide bond. One common method is to first react 4-aminobenzoic acid with isopropanol in the presence of a strong acid catalyst to form the ester. The resulting ester is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(pentanoylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The ester and amide groups can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to its corresponding alcohol and amine.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Carboxylic acids and nitro compounds.

Reduction: Alcohols and amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Propan-2-yl 4-(pentanoylamino)benzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

Medicine: Explored for its potential as a drug candidate, particularly in the treatment of inflammatory conditions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(pentanoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in the inflammatory response, thereby reducing inflammation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Notes: *Predicted values based on analogs.

Key Comparative Findings

Reactivity and Functional Performance

- Amide vs. Amine Groups: Ethyl 4-(dimethylamino)benzoate (logP 1.8) exhibits higher reactivity in resin polymerization than methacrylate analogs due to its tertiary amine group, which facilitates free radical generation . By contrast, the amide group in this compound may confer greater hydrolytic stability but lower reactivity in similar systems.

Lipophilicity and Solubility

- The pentanoylamino group increases lipophilicity (predicted logP ~4.5) compared to Propylparaben (logP 1.96) but is less lipophilic than the bromothiophene analog (logP 4.57) . This suggests moderate solubility in organic solvents but poor aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.